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Compound of Interest

Compound Name: CKD-519

Cat. No.: B606711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of

CKD-519, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, across

various species. The data presented is compiled from preclinical and clinical studies to support

further research and development of this compound for the treatment of dyslipidemia.

Executive Summary
CKD-519 has been evaluated in several species, including mice, hamsters, rats, monkeys, and

humans. Preclinical studies in animals have demonstrated dose-dependent exposure, while

clinical trials in healthy human subjects have characterized its safety, tolerability, and

pharmacokinetic profile. This document summarizes the key PK parameters, details the

experimental methodologies employed in these studies, and provides a visual representation of

the relevant biological pathway.

Data Presentation
The following tables summarize the key pharmacokinetic parameters of CKD-519 observed in

different species following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of CKD-519 in
Humans (Single Oral Ascending Dose)[1]
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Dose (mg) Tmax (h) Cmax (ng/mL)
AUCinf
(ng·h/mL)

t1/2 (h)

25 6.0 45.4 ± 15.1 2030 ± 540 39.6 ± 8.6

50 5.0 72.8 ± 39.2 3460 ± 1210 50.7 ± 11.2

100 5.5 110.0 ± 47.9 6090 ± 2230 61.8 ± 16.2

200 6.0 149.7 ± 55.1 8960 ± 3280 70.4 ± 15.5

400 5.0 224.0 ± 98.6 14700 ± 5840 68.9 ± 13.9

Data are presented as mean ± standard deviation. Tmax is presented as median.

Table 2: Pharmacokinetic Parameters of CKD-519 in
Animal Models (Intravenous Administration)[2]

Species Dose (mg/kg) Cmax (ng/mL)
AUCinf
(ng·h/mL)

t1/2 (h)

Hamster 0.5 230 ± 31 389 ± 71 3.1 ± 0.5

Rat 0.5 184 ± 25 405 ± 55 3.8 ± 0.4

Monkey 0.1 79 ± 11 243 ± 41 6.2 ± 1.1

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of CKD-519 in
Animal Models (Oral Administration)[2]
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Species
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUCinf
(ng·h/mL)

t1/2 (h)

Hamster 3 4.0 117 ± 21 1430 ± 250 5.2 ± 0.9

15 6.0 345 ± 62 5210 ± 940 6.1 ± 1.1

45 8.0 580 ± 104 11500 ± 2070 7.3 ± 1.3

Rat 5 6.0 155 ± 28 2100 ± 380 5.8 ± 1.0

15 8.0 310 ± 56 5800 ± 1040 6.9 ± 1.2

45 8.0 490 ± 88 10800 ± 1940 8.1 ± 1.5

Monkey 1 4.0 95 ± 17 1350 ± 240 7.5 ± 1.4

5 6.0 280 ± 50 4900 ± 880 8.8 ± 1.6

30 8.0 510 ± 92 11200 ± 2020 10.2 ± 1.8

Data are presented as mean ± standard deviation. Tmax is presented as median.

Experimental Protocols
Human Single Ascending Dose Study
A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in

healthy adult subjects.[1] Participants were enrolled into one of five dose cohorts (25, 50, 100,

200, or 400 mg of CKD-519) or a placebo group.[1] Serial blood samples were collected at

predefined time points to determine the plasma concentrations of CKD-519.

Inclusion Criteria:

Healthy adult volunteers.

Exclusion Criteria:

History of clinically significant diseases.

Hypersensitivity to drugs.
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Abnormal blood pressure readings.[2]

Positive results for drug screening or serology tests.[2]

Bioanalytical Method: Plasma concentrations of CKD-519 were determined using a validated

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

[3] The assay had a lower limit of quantification of 1.0 ng/mL.[3]

Animal Pharmacokinetic Studies
Pharmacokinetic studies were performed in male hamsters, rats, and monkeys. A single dose

of CKD-519 was administered either orally or via intravenous infusion to fasted animals.[4]

Dosing:

Hamsters: 0.5 mg/kg (IV); 3, 15, or 45 mg/kg (PO).[4]

Rats: 0.5 mg/kg (IV); 5, 15, or 45 mg/kg (PO).[4]

Monkeys: 0.1 mg/kg (IV); 1, 5, or 30 mg/kg (PO).[4]

Blood Sampling: Blood samples were collected at various time points post-administration. For

hamsters and rats, samples were taken up to 24 hours, and for monkeys, up to 72 hours.[4]

Bioanalytical Method: Plasma concentrations of CKD-519 were measured using a validated

HPLC-MS/MS method.[4]
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Caption: Mechanism of action of CKD-519 as a CETP inhibitor.

Caption: Experimental workflow for pharmacokinetic studies of CKD-519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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